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Dibenyldiisocyanate - 1034-24-8

Dibenyldiisocyanate

Catalog Number: EVT-438341
CAS Number: 1034-24-8
Molecular Formula: C16H12N2O2
Molecular Weight: 264.28 g/mol
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Product Introduction

Classification and Source
  • Chemical Formula: C15_{15}H10_{10}N2_2O2_2
  • CAS Number: 103-61-1
  • Classification: Dibenyldiisocyanate is classified as an aromatic diisocyanate. Isocyanates are known for their reactivity, particularly in forming polyurethanes and other polymers.

Dibenyldiisocyanate can be sourced from the reaction of aniline derivatives with phosgene or other carbonyl compounds, which leads to the formation of isocyanates through a process known as carbamoylation.

Synthesis Analysis

Dibenyldiisocyanate can be synthesized through several methods, with the most common involving the reaction of benzene derivatives with phosgene or by direct reaction of diaminobenzene with phosgene. Key synthesis methods include:

  1. Phosgenation of Diamines:
    • Reactants: Diaminobenzene (e.g., benzidine) and phosgene.
    • Conditions: The reaction typically occurs under controlled temperatures (0-50 °C) to prevent excessive reaction rates that could lead to side products.
    • Reaction Mechanism: The amine groups react with phosgene to form urea intermediates, which subsequently decompose to yield dibenyldiisocyanate.
  2. Direct Synthesis from Aromatic Amines:
    • Reactants: Aniline derivatives treated with phosgene.
    • Conditions: The reaction may require solvents such as dichloromethane and must be conducted in a fume hood due to the toxicity of phosgene.

Technical Parameters

  • Yield: Typically high yields (>80%) can be achieved with optimized conditions.
  • Purification: The crude product may require purification through distillation or recrystallization to remove unreacted starting materials and by-products.
Molecular Structure Analysis

Dibenyldiisocyanate features a symmetrical structure with two isocyanate groups attached to benzene rings.

  • Molecular Geometry: The compound exhibits a planar structure due to the aromatic rings, while the isocyanate groups introduce some steric hindrance.
  • Bonding: The carbon-nitrogen double bonds in the isocyanate functional groups (C=N) are polar, contributing to the compound's reactivity.

Relevant Data

  • Molecular Weight: Approximately 250.25 g/mol.
  • Melting Point: Typically around 50 °C.
  • Boiling Point: Approximately 300 °C.
Chemical Reactions Analysis

Dibenyldiisocyanate participates in several important chemical reactions:

  1. Polymerization Reactions:
    • It readily reacts with polyols to form polyurethanes, which are widely used in foams, elastomers, and coatings.
  2. Nucleophilic Addition Reactions:
    • The isocyanate groups can react with nucleophiles such as alcohols and amines, leading to the formation of ureas or carbamates.
  3. Hydrolysis Reactions:
    • In the presence of moisture, dibenyldiisocyanate can hydrolyze to form benzenediamine and carbon dioxide.

Technical Details

  • Reaction conditions often require inert atmospheres (nitrogen or argon) to prevent unwanted side reactions with moisture or oxygen.
Mechanism of Action

The mechanism by which dibenyldiisocyanate exerts its effects involves its reactivity as an electrophile:

  1. Nucleophilic Attack:
    • Nucleophiles such as alcohols or amines attack the electrophilic carbon atom in the isocyanate group, leading to the formation of stable adducts (ureas or carbamates).
  2. Formation of Polyurethanes:
    • When reacted with diols, it leads to chain growth polymerization, forming polyurethanes through step-growth polymerization mechanisms.

Relevant Data

  • Reaction rates can vary significantly depending on temperature and the nature of nucleophiles used.
Physical and Chemical Properties Analysis

Dibenyldiisocyanate exhibits several notable physical and chemical properties:

  • Appearance: Typically a pale yellow liquid.
  • Density: Approximately 1.1 g/cm³.
  • Solubility: Soluble in organic solvents such as acetone and dichloromethane but insoluble in water due to its hydrophobic aromatic structure.

Chemical Stability

  • Dibenyldiisocyanate is stable under dry conditions but sensitive to moisture, which can lead to hydrolysis.
Applications

Dibenyldiisocyanate has a wide array of applications across multiple fields:

  1. Polymer Industry:
    • Used extensively in the production of polyurethane foams, coatings, adhesives, and elastomers.
  2. Material Science:
    • Employed in creating composites that require high durability and resistance to environmental degradation.
  3. Pharmaceuticals:
    • Utilized in synthesizing various pharmaceutical intermediates due to its reactive isocyanate groups.
  4. Research Applications:
    • Acts as a reagent in organic synthesis for developing new materials or studying reaction mechanisms involving isocyanates.
Introduction to Methylene Diphenyl Diisocyanate (MDI)

Historical Development and Industrial Significance

Methylene Diphenyl Diisocyanate (MDI) emerged as a commercially significant chemical compound following its initial synthesis in the mid-20th century. The development of MDI production technology paralleled the growth of the polyurethane industry, with large-scale manufacturing commencing in the 1950s. By the 1970s, MDI had surpassed toluene diisocyanate (TDI) as the dominant diisocyanate in global markets due to its superior handling properties and versatility in polymer applications. Industrial production relies on a two-step process beginning with the acid-catalyzed reaction of aniline with formaldehyde to form methylenedianiline (MDA), followed by phosgenation to yield MDI isomers and oligomers. The global production capacity has expanded exponentially, reaching over 7.5 million tonnes annually by 2017, with projections indicating continued growth to meet escalating demand [1] [2].

The compound's industrial significance stems primarily from its role as a foundational precursor in polyurethane chemistry. MDI-based polyurethanes exhibit exceptional versatility, serving as essential materials across diverse sectors including construction (rigid insulation foams), automotive (elastomers and seating), footwear (synthetic soles), and furniture (flexible foams). The material science revolution enabled by MDI is particularly evident in thermal insulation applications, where rigid polyurethane foams derived from polymeric MDI (PMDI) dominate global refrigerator and freezer manufacturing. This dominance is attributed to their unmatched thermal insulation properties, which significantly improve energy efficiency. By 2000, MDI accounted for 61.3% of the global diisocyanate market, cementing its position as the most commercially important isocyanate [1] [4]. Market concentration remains high, with the top five producers—Wanhua Chemical Group, BASF, Covestro, Huntsman, and Dow—collectively controlling over 80% of global nameplate capacity. This production hegemony creates significant barriers to market entry, further underscoring MDI's strategic industrial value [2] [5].

Table 1: Key Historical Milestones in MDI Development

Time PeriodDevelopment PhaseIndustrial Impact
1950sInitial commercializationEmergence of polyurethane industry
1970sCapacity expansionSurpassed TDI as dominant diisocyanate
1991Production milestoneGlobal production reached 1.2 million tonnes
2000Market dominanceCaptured 61.3% global diisocyanate market share
2017Current scaleAnnual production exceeded 7.5 million tonnes
PresentInnovation focusSustainable formulations and new applications

Structural Classification: Monomeric, Polymeric, and Modified MDI Isomers

The term "MDI" encompasses several structurally distinct forms that exhibit markedly different chemical behaviors and application profiles. These variants are systematically classified based on molecular architecture:

  • Monomeric MDI: This category consists predominantly of the symmetric 4,4'-MDI isomer (pure MDI), characterized by its crystalline solid state at room temperature (melting point: 39-43°C) and molecular weight of 250.25 g/mol. The asymmetric 2,4'-MDI isomer typically coexists in technical grades, while the 2,2'-MDI isomer is present only in trace amounts due to steric constraints during synthesis. The positional isomerism significantly influences reactivity, with the 4-position isocyanate group exhibiting approximately fourfold greater reactivity than the sterically hindered 2-position. Pure 4,4'-MDI (marketed as Lupranat® ME by BASF) serves specialized applications including thermoplastic polyurethanes (TPU), high-performance elastomers, and spandex fibers. Commercial formulations often stabilize liquid forms through blending isomers (e.g., Lupranat® MI: 4,4'/2,4' blend) or additives to prevent crystallization [1] [3] [5].

  • Polymeric MDI (PMDI): Technically described as polymethylene polyphenyl isocyanates, PMDI comprises oligomeric mixtures containing 25-80% monomeric MDI alongside higher molecular weight species with 3-6 aromatic rings. These dark reddish-brown liquids exhibit indefinite melting points near 0°C and viscosity directly proportional to oligomer content. Functionality ranges from 2.1 to 3.0 isocyanate groups per molecule, with higher functionality variants (e.g., Lupranat® M 50, functionality 2.8-2.9) offering enhanced crosslinking density. PMDI dominates rigid foam applications (insulation panels, spray foams) due to its superior compatibility with polyether polyols and ability to form highly crosslinked networks. Its liquid state at ambient temperature significantly simplifies industrial processing compared to crystalline monomeric MDI [1] [4] [5].

  • Modified MDI: Chemical modifications address handling challenges associated with pure 4,4'-MDI while tailoring reactivity for specific applications:

  • Carbodiimide-Modified MDI: Introduces uretonimine groups through controlled reaction, producing stable liquids (e.g., Lupranat® MM 103) resistant to crystallization. These derivatives feature trifunctional uretonimine species within a difunctional MDI matrix, enhancing suitability for microcellular elastomers and reaction injection molding (RIM) [5].
  • Urethane/Allophanate-Modified MDI: Pre-reaction with polyols yields prepolymers with reduced monomer content and tailored NCO percentages. These light-yellow liquids optimize performance in adhesives, coatings, and sealants where controlled reactivity and low volatility are essential [3].

Table 2: Structural and Functional Classification of MDI Variants

MDI ClassificationRepresentative ProductsFunctionalityPhysical FormPrimary Applications
Monomeric 4,4'-MDILupranat® ME2.0Solid (stabilized liquid)TPU, elastomers, adhesives
Isomeric MDI blendLupranat® MI (4,4'/2,4')2.0LiquidFlexible foams, coatings
Carbodiimide-modifiedLupranat® MM 1032.0-3.0LiquidMicrocellular elastomers, RIM
Low-functionality PMDILupranat® M 10R~2.6Viscous liquidBinders, foundry resins
Medium-functionality PMDILupranat® M 20R~2.7Viscous liquidRigid insulation foams
High-functionality PMDILupranat® M 502.8-2.9Viscous liquidWood adhesives, rebounded foam

Key Physicochemical Properties and Reactivity Profiles

MDI exhibits distinctive physicochemical properties that dictate its industrial handling and reactivity:

  • Physical State and Thermal Properties: Pure 4,4'-MDI crystallizes as white to pale yellow solids with a sharp melting point at 39-43°C. Technical blends and polymeric forms remain liquid at room temperature to facilitate processing. MDI demonstrates thermal stability up to approximately 200°C, beyond which decomposition yields methylenedianiline (MDA) and carbon dioxide. The boiling point at atmospheric pressure exceeds 300°C, while vapor pressure remains exceptionally low (<0.000005 mmHg at 20°C), significantly reducing inhalation hazards compared to volatile diisocyanates like TDI. Flash points range between 212-214°C (Cleveland open cup), classifying MDI as combustible rather than flammable [1] [4].

  • Solubility and Reactivity: MDI displays negligible water solubility due to rapid hydrolysis, but demonstrates good solubility in aromatic hydrocarbons (benzene, toluene), chlorinated solvents, and polar aprotic solvents like dimethylformamide (DMF). The isocyanate groups (-N=C=O) exhibit electrophilic character, undergoing vigorous reactions with nucleophiles:

  • Hydrolysis: Reacts with water to form unstable carbamic acids that decarboxylate to amines, liberating carbon dioxide. This reaction necessitates stringent moisture exclusion during storage.
  • Polyurethane Formation: Primary reaction with hydroxyl groups (-OH) proceeds via addition mechanism to yield urethane linkages, the foundational chemistry for polyurethane synthesis. Reactivity follows the order: aliphatic OH > phenolic OH > carboxylic OH.
  • Polyurea Formation: Reaction with amines (-NH₂) occurs orders of magnitude faster than with alcohols, generating urea bonds. This rapid reaction kinetics enables applications in fast-cure coatings and adhesives.
  • Trimerization/Cyclotrimerization: Catalyzed by bases or special metal complexes, yielding isocyanurate rings that enhance thermal stability in finished polymers [1] [3].

The differential reactivity between isocyanate positions creates application-specific advantages. In 4,4'-MDI, both isocyanate groups exhibit equivalent reactivity. Conversely, in the 2,4'-isomer, the para-positioned isocyanate reacts approximately four times faster than the ortho-positioned group, enabling controlled sequential reactions during polymer synthesis. This disparity becomes particularly valuable in prepolymer production where controlled molecular architecture is essential. Polymeric MDI benefits from the multifunctionality of its oligomeric constituents, yielding higher crosslink densities essential for rigid foam dimensional stability. Modified MDIs exhibit intermediate properties; carbodiimide-modified variants demonstrate enhanced storage stability and reduced sensitivity to moisture while maintaining the essential reactivity toward polyols [1] [5] [3].

The compound's reactivity necessitates specialized handling protocols despite its low volatility. Industrial grades incorporate stabilizers (e.g., acid chlorides, carbodiimides) to prevent dimerization and uretonimine formation during storage. Shelf life typically ranges from 3-6 months at temperatures below 25°C in moisture-free containers, with some stabilized products (e.g., Lupranat® MEB, MES, MRS) offering extended viability. These physicochemical characteristics collectively establish MDI as an indispensable yet technically demanding industrial chemical whose properties continue to drive innovation in polyurethane science [3] [5].

Properties

CAS Number

1034-24-8

Product Name

Dibenyldiisocyanate

IUPAC Name

1-isocyanato-4-[2-(4-isocyanatophenyl)ethyl]benzene

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

InChI

InChI=1S/C16H12N2O2/c19-11-17-15-7-3-13(4-8-15)1-2-14-5-9-16(10-6-14)18-12-20/h3-10H,1-2H2

InChI Key

DISUAGIHWSSUGM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)N=C=O)N=C=O

Synonyms

dibenyldiisocyanate

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)N=C=O)N=C=O

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